Ácido Bempedoico

Descripción general

Descripción

Es particularmente beneficioso para pacientes que son intolerantes a las estatinas o que requieren una reducción adicional del colesterol a pesar de estar en terapia con estatinas . El ácido bempedoico funciona inhibiendo la enzima adenosina trifosfato-citrato liasa, que juega un papel crucial en la biosíntesis del colesterol en el hígado .

Aplicaciones Científicas De Investigación

El ácido bempedoico tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, biología, medicina e industria.

Química: En química, el ácido bempedoico se utiliza como un compuesto modelo para estudiar la inhibición enzimática y las vías de biosíntesis del colesterol. Su estructura y mecanismo de acción únicos lo convierten en un tema interesante para la investigación sobre el metabolismo lipídico .

Biología: En la investigación biológica, el ácido bempedoico se utiliza para estudiar los efectos de los agentes reductores del colesterol en los procesos celulares. Ayuda a comprender el papel del colesterol en la integridad y función de la membrana celular .

Medicina: Médicamente, el ácido bempedoico se utiliza para tratar la hipercolesterolemia y reducir el riesgo de eventos cardiovasculares. Los ensayos clínicos han demostrado su eficacia en la reducción de los niveles de colesterol de lipoproteínas de baja densidad, lo que lo convierte en una adición valiosa a las terapias reductoras de lípidos .

Industria: En la industria farmacéutica, el ácido bempedoico se utiliza en el desarrollo de terapias combinadas para el manejo del colesterol. A menudo se combina con otros agentes reductores de lípidos para mejorar los resultados terapéuticos .

Mecanismo De Acción

El ácido bempedoico ejerce sus efectos inhibiendo la enzima adenosina trifosfato-citrato liasa, que participa en la conversión de citrato a acetil-CoA, un precursor para la biosíntesis del colesterol . Al bloquear esta enzima, el ácido bempedoico reduce la producción de colesterol en el hígado, lo que lleva a niveles más bajos de colesterol de lipoproteínas de baja densidad en la sangre . Además, el ácido bempedoico es un profármaco que se activa en el hígado a su forma activa, lo que aumenta aún más sus efectos reductores del colesterol .

Análisis Bioquímico

Biochemical Properties

Bempedoic acid interacts with several enzymes and proteins within the body. It is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor . The very-long-chain acyl-CoA synthetase-1 (ACSVL1) enzyme is responsible for its activation to ETC-1002-CoA, the pharmacologically active metabolite . ATP lyase plays an important part of cholesterol synthesis .

Cellular Effects

Bempedoic acid has significant effects on various types of cells and cellular processes. It catalyzes a key step in fatty acid/sterol synthesis important for cell proliferation . It also activates AMPK, a pivotal kinase that controls energy homeostasis and inflammation at the whole organism level .

Molecular Mechanism

Bempedoic acid exerts its effects at the molecular level through several mechanisms. It inhibits hepatic ATP-citrate lyase (ACLY), an enzyme that regulates the flow of extra-mitochondrial citrate in the synthesis of lipids . It also upregulates the AMP-activated protein kinase (AMPK), a pivotal kinase that controls energy homeostasis and inflammation at the whole organism level .

Temporal Effects in Laboratory Settings

In clinical trials, bempedoic acid has shown to reduce LDL-C, total cholesterol, Apo-B lipoprotein, and high-sensitivity CRP at 12 weeks . It was associated with a higher risk of gout .

Dosage Effects in Animal Models

In high-fat diet-fed large animal models of familial hypercholesterolemia, the treatment with bempedoic acid reduced plasma cholesterol and LDL-C and hampered the development of coronary and aortic atherosclerosis .

Metabolic Pathways

Bempedoic acid is involved in the cholesterol biosynthesis pathway. It inhibits the enzyme adenosine triphosphate (ATP)-citrate lyase, which lies two steps upstream from β-hydroxy β-methylglutaryl-CoA reductase in the cholesterol biosynthesis pathway .

Transport and Distribution

Bempedoic acid is rapidly absorbed in the small intestine . The apparent volume of distribution of bempedoic acid is about 18L . The plasma protein binding of bempedoic acid and its metabolites is about 99% .

Subcellular Localization

Bempedoic acid is a prodrug. It is activated to the thioester with coenzyme A by the enzyme SLC27A2 in the liver . The activated substance inhibits ATP citrate lyase, which is involved in the liver’s biosynthesis of cholesterol upstream of HMG-CoA reductase, the enzyme that is blocked by statins .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido bempedoico involucra múltiples pasos, comenzando desde materias primas fácilmente disponibles. Un método común involucra la reducción de un compuesto precursor para obtener el producto deseado. Por ejemplo, la reducción de un compuesto con la fórmula I para obtener el compuesto II, que luego se hidroliza para producir ácido bempedoico . Otro método involucra el uso de borohidruro de sodio como agente reductor, seguido de pasos de purificación para lograr una alta pureza .

Métodos de Producción Industrial: La producción industrial del ácido bempedoico típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización, filtración y secado para obtener el producto final en una forma adecuada para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido bempedoico experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su síntesis y modificación.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo pueden utilizarse para oxidar compuestos precursores para formar ácido bempedoico.

Reducción: El borohidruro de sodio se utiliza a menudo como agente reductor en la síntesis del ácido bempedoico.

Sustitución: Las reacciones de sustitución pueden implicar el uso de agentes halogenantes u otros electrófilos para introducir grupos funcionales en la molécula.

Productos Principales: El producto principal de estas reacciones es el propio ácido bempedoico, que puede procesarse aún más para obtener sus sales o derivados farmacéuticamente aceptables .

Comparación Con Compuestos Similares

El ácido bempedoico se compara a menudo con otros agentes reductores de lípidos como las estatinas y la ezetimiba.

Compuestos Similares:

Estatinas: Las estatinas inhiben la enzima hidroximetilglutaril-coenzima A reductasa, que también participa en la biosíntesis del colesterol.

Ezetimiba: La ezetimiba funciona inhibiendo la absorción del colesterol del intestino.

Singularidad: El mecanismo de acción único del ácido bempedoico, que se dirige a la adenosina trifosfato-citrato liasa, lo diferencia de otros agentes reductores de lípidos. Esto lo convierte en una opción valiosa para pacientes que requieren una reducción adicional del colesterol o que no toleran otros medicamentos .

Propiedades

IUPAC Name |

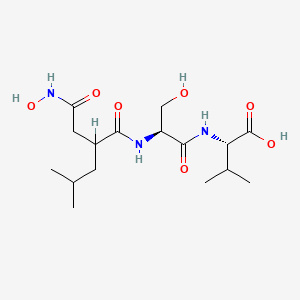

8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHMLYSLQUKXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027952 | |

| Record name | Bempedoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Normally, LDL cholesterol is produced in the liver and circulates in the blood. When the blood becomes saturated, excess LDL deposits in blood vessels including the coronary arteries, increasing the risk of cardiovascular events. Bempedoic acid is a prodrug that requires activation in the liver. The very-long-chain acyl-CoA synthetase-1 (ACSVL1) enzyme is responsible for its activation to ETC-1002-CoA, the pharmacologically active metabolite. ATP lyase (also known as ATP synthase) plays an important part of cholesterol synthesis. BETC-1002-CoA directly inhibits this enzyme after the parent drug is activated in the liver by coenzyme A (CoA). This inhibition leads to upregulation of the LDL cholesterol receptor, reducing serum LDL-C via increased uptake and LDL clearance in the liver. By the above mechanisms, bempedoic acid causes a total decrease of circulating LDL-C that normally damages blood vessels and leads to atherosclerosis. Lastly, ETC-1002 activates AMP-activated protein kinase (AMPK) in rodents, which inhibits the synthesis of cholesterol via the inhibition of HMG-CoA reductase. The relevance of this to humans is unknown. | |

| Record name | Bempedoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

738606-46-7 | |

| Record name | ETC 1002 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738606-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bempedoic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0738606467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bempedoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bempedoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMPEDOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJ6Z6Q368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

87-92 | |

| Record name | Bempedoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bempedoic acid?

A1: Bempedoic acid is a prodrug that is converted to its active form in the liver. This active form then inhibits ATP citrate lyase (ACLY), an enzyme involved in cholesterol biosynthesis. [, , , , , ]

Q2: How does ACLY inhibition affect cholesterol levels?

A2: ACLY inhibition reduces the production of acetyl-CoA, a key precursor for both cholesterol and fatty acid synthesis. This leads to a decrease in cholesterol synthesis within the liver. [, , , , ]

Q3: Does bempedoic acid impact LDL receptor expression?

A3: Yes, bempedoic acid treatment has been shown to upregulate hepatic LDL receptor expression. This upregulation enhances the clearance of LDL cholesterol from the bloodstream, contributing to its cholesterol-lowering effect. [, , , , ]

Q4: Does bempedoic acid affect other metabolic pathways?

A4: Research suggests that bempedoic acid may also activate AMP-activated protein kinase (AMPK), leading to potential benefits in glucose metabolism and inflammation reduction. [, , , ]

Q5: What is the molecular formula and weight of bempedoic acid?

A5: Bempedoic acid has the molecular formula C19H36O4 and a molecular weight of 328.49 g/mol.

Q6: Have any computational studies been conducted on bempedoic acid?

A6: While the provided articles don't delve into specific computational models, they mention the use of Mendelian randomization studies to validate ACLY inhibition as a target for LDL-C lowering and atheroprotection. [, , ]

Q7: How is bempedoic acid formulated to improve its bioavailability?

A7: Bempedoic acid is formulated as an oral tablet. Specific details about its formulation strategy to enhance bioavailability are not provided in the articles.

Q8: What is the absorption profile of bempedoic acid?

A8: Bempedoic acid is readily absorbed after oral administration, reaching peak plasma concentrations within a median time of 3.5 hours. [, ]

Q9: Is food intake a factor in bempedoic acid absorption?

A9: Bempedoic acid can be taken without regard to food, as it does not significantly affect its absorption. [, ]

Q10: How is bempedoic acid metabolized in the body?

A10: Bempedoic acid undergoes extensive metabolism, primarily through uridine 5′-diphosphate glucuronosyltransferases (UGTs). [, , ]

Q11: What are the primary metabolites of bempedoic acid?

A11: Major metabolites include bempedoic acid glucuronide (M6), a reversible keto metabolite (ESP15228, M7), and their respective glucuronides. Other metabolites, such as a carboxylic acid metabolite (M2a) and a taurine conjugate (M2c), are found primarily in feces. []

Q12: How is bempedoic acid eliminated from the body?

A12: Bempedoic acid is predominantly cleared through metabolism, with a smaller portion excreted unchanged. The majority of the drug and its metabolites are eliminated in urine (62.1% of dose) and feces (25.4% of dose). [, ]

Q13: What is the efficacy of bempedoic acid in lowering LDL cholesterol?

A14: Clinical trials show that bempedoic acid can reduce LDL cholesterol levels by 15% to 25% as monotherapy. [, , , ]

Q14: How does the efficacy of bempedoic acid compare to other lipid-lowering therapies?

A15: Bempedoic acid, when combined with ezetimibe, can lower LDL-C levels comparably to moderate-intensity statins, achieving reductions of approximately 38%. [, ]

Q15: Has bempedoic acid been studied in specific patient populations?

A16: Yes, clinical trials have investigated its efficacy and safety in patients with atherosclerotic cardiovascular disease, heterozygous familial hypercholesterolemia, statin intolerance, and metabolic syndrome. [, , , , , , , ]

Q16: Are there any preclinical studies supporting the efficacy of bempedoic acid?

A17: Yes, preclinical studies in apolipoprotein E-deficient mice and LDL receptor-deficient mice demonstrated that bempedoic acid reduces LDL-C and attenuates atherosclerosis. []

Q17: What is the overall safety profile of bempedoic acid?

A18: Bempedoic acid has been generally well-tolerated in clinical trials. [, , , ]

Q18: Are there any notable adverse events associated with bempedoic acid?

A19: Clinical trials have reported a slight increase in gout attacks, primarily in patients with pre-existing hyperuricemia. Increases in serum uric acid, cholelithiasis (gallstones), and small increases in serum creatinine and liver enzyme levels have also been observed. [, , ]

Q19: Does bempedoic acid carry a risk of muscle-related adverse events, like some statins?

A20: Bempedoic acid is not metabolized to its active form in skeletal muscle, and clinical trials have shown a low incidence of muscle-related adverse events, including myalgia. [, , , ]

Q20: What are the alternatives to bempedoic acid for lowering LDL cholesterol?

A23: Alternatives include statins, ezetimibe, and PCSK9 inhibitors. The choice of treatment depends on individual patient factors and risk levels. [, , , , ]

Q21: When was bempedoic acid approved for medical use?

A24: Bempedoic acid was approved by the US Food and Drug Administration (FDA) in 2020. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)

![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)

![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)

![2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B1667855.png)